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Compound of Interest

Compound Name: ATX inhibitor 22

Cat. No.: B12417035 Get Quote

A comprehensive analysis of the research by Souvik Banerjee et al. on novel non-lipid

autotaxin inhibitors, this guide provides researchers, scientists, and drug development

professionals with detailed data, experimental protocols, and visual representations of the key

findings and methodologies presented in their 2020 publication in Bioorganic Chemistry.

Executive Summary
Researchers Souvik Banerjee and colleagues reported the design, synthesis, and quantitative

structure-activity relationship (QSAR) analysis of new small molecule non-lipid autotaxin (ATX)

inhibitors.[1][2] The study aimed to develop dual inhibitors of ATX and the lysophosphatidic acid

receptor subtype 1 (LPAR1). While the newly synthesized compounds did not exhibit LPAR1

inhibitory activity, two compounds, designated as 10 and 11 (with compound 10 also referred to

as "ATX inhibitor 22"), emerged as potent ATX inhibitors with IC50 values of 220 nM and 218

nM, respectively.[1][2] This guide synthesizes the quantitative data, details the experimental

methodologies, and provides visual diagrams of the pertinent signaling pathways and

experimental workflows from the study.

Quantitative Data Summary
The primary quantitative outcomes of the study were the half-maximal inhibitory concentrations

(IC50) for both Autotaxin (ATX) and Lysophosphatidic Acid Receptor 1 (LPAR1), along with the

water solubility of the four newly synthesized compounds. The data clearly indicates that while

compounds 10 and 11 are effective ATX inhibitors, none of the new compounds showed

significant inhibition of LPAR1 at the tested concentrations.
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Compound ATX IC50 (nM) LPAR1 IC50 (µM)
Water Solubility
(µg/mL)

8 > 1000 > 10 > 100

9 > 1000 > 10 > 100

10 (ATX inhibitor 22) 220 > 10 > 100

11 218 > 10 > 100

Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the procedures

described in the publication.

General Chemical Synthesis
The synthesis of the target compounds was initiated with a reaction between 2,3-dichloro-5-

nitroaniline and 4-aminotetrahydropyran in the presence of sodium hydride in N,N-

dimethylformamide (DMF) to yield an intermediate. This intermediate was then subjected to

reduction of the nitro group using iron powder in a mixture of ethanol and water. The resulting

aniline derivative was subsequently reacted with various sulfonyl chlorides in pyridine to obtain

the final sulfonamide products (8-11). The purification of the final compounds was achieved

through flash column chromatography.

Autotaxin (ATX) Enzyme Inhibition Assay
The inhibitory effect of the synthesized compounds on ATX activity was determined using a

fluorescence-based assay. Recombinant human ATX was incubated with the test compounds

at varying concentrations. The enzymatic reaction was initiated by the addition of the

fluorogenic substrate, lysophosphatidylcholine (LPC). The hydrolysis of LPC by ATX produces

choline, which is subsequently oxidized by choline oxidase to produce hydrogen peroxide. In

the presence of horseradish peroxidase, the hydrogen peroxide reacts with Amplex Red to

generate the fluorescent product, resorufin. The fluorescence intensity was measured to

determine the rate of the enzymatic reaction. The IC50 values were then calculated from the

dose-response curves.
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LPAR1 Inhibition Assay
The potential of the compounds to inhibit LPAR1 was assessed through a Tango™ β-arrestin

recruitment assay. This cell-based assay measures the interaction of β-arrestin with the LPAR1

receptor upon activation by its ligand, lysophosphatidic acid (LPA). HT-1080 cells stably

expressing the Tango™-LPAR1 construct were treated with the test compounds at various

concentrations, followed by stimulation with LPA. The β-arrestin recruitment leads to the

proteolytic cleavage of a transcription factor, which then translocates to the nucleus and

activates the expression of a luciferase reporter gene. The luminescence signal, proportional to

the level of receptor activation, was measured to determine the inhibitory activity of the

compounds.

Molecular Docking
To predict the binding modes of the newly designed inhibitors within the ATX active site,

molecular docking studies were performed. The crystal structure of ATX was prepared by

removing water molecules and adding hydrogen atoms. The three-dimensional structures of

the ligands were generated and energetically minimized. The docking simulations were then

carried out using molecular docking software, and the resulting poses were analyzed to

understand the potential interactions between the inhibitors and the amino acid residues of the

ATX binding pocket.

Quantitative Structure-Activity Relationship (QSAR)
Analysis
A QSAR model was developed to correlate the chemical structures of a series of related

compounds with their observed ATX inhibitory activity. The model was built using a dataset

comprising the four newly synthesized compounds and twenty-one previously reported

analogs. Three-dimensional structures of the compounds were generated and aligned.

Molecular descriptors, representing various physicochemical properties, were calculated for

each compound. Principal Component Analysis (PCA) was employed to reduce the

dimensionality of the descriptor space. The QSAR model was then generated using a statistical

method to establish a mathematical relationship between the selected descriptors and the

biological activity (pIC50).
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To further elucidate the concepts and processes described in the publication, the following

diagrams have been generated using the DOT language.

Extracellular Space Cell Membrane Intracellular Space

Inhibition

LPC Autotaxin (ATX)
Hydrolysis

LPA
Produces

LPAR1Binds & Activates G-protein Activation Downstream Signaling
(e.g., Proliferation, Migration)

ATX inhibitor 22

Inhibits

Click to download full resolution via product page

Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.
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Caption: The overall experimental workflow from design to analysis.
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Caption: The workflow for the Quantitative Structure-Activity Relationship (QSAR) analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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